2,6-dichloro-N-(pentan-2-yl)benzamide
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Overview
Description
2,6-Dichloro-N-(pentan-2-yl)benzamide is a chemical compound with the molecular formula C12H15Cl2NO. It is known for its role as an inhibitor in various biochemical processes, particularly in the inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components .
Preparation Methods
The synthesis of 2,6-dichloro-N-(pentan-2-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired benzamide compound .
Chemical Reactions Analysis
2,6-Dichloro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,6-Dichloro-N-(pentan-2-yl)benzamide has several scientific research applications:
Biochemistry: It is used as an inhibitor of matrix metalloproteinases, particularly MT1-MMP, which plays a role in tumor growth and metastasis.
Industrial Chemistry: It is used in the synthesis of other benzamide derivatives, which have applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(pentan-2-yl)benzamide involves its binding to the hemopexin (PEX) domain of MT1-MMP. This binding inhibits the collagenolytic activity of MT1-MMP without affecting its catalytic activity, thereby repressing its pro-tumorigenic activity. The binding is dependent on specific amino acid residues in the enzyme’s druggable pocket .
Comparison with Similar Compounds
2,6-Dichloro-N-(pentan-2-yl)benzamide can be compared with other similar compounds, such as:
3,4-Dichloro-N-(pentan-2-yl)benzamide: This compound has a similar structure but differs in the position of the chlorine atoms on the benzene ring.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: This compound is a potent and selective inhibitor of TYK2, JAK1, JAK2, and JAK3, and is used in different biochemical applications.
These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.
Properties
IUPAC Name |
2,6-dichloro-N-pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-5-8(2)15-12(16)11-9(13)6-4-7-10(11)14/h4,6-8H,3,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVARZKXDXJICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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